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ribosome-inactivating protein, maize - 144132-05-8

ribosome-inactivating protein, maize

Catalog Number: EVT-1519021
CAS Number: 144132-05-8
Molecular Formula: C7H4Cl2N2S
Molecular Weight: 0
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Product Introduction

Overview

Ribosome-inactivating proteins, particularly those derived from maize, are a class of potent toxins that inhibit protein synthesis by targeting ribosomal RNA. Maize ribosome-inactivating proteins are classified as atypical RNA N-glycosidases, specifically categorized under class III ribosome-inactivating proteins. These proteins are synthesized as inactive precursors, which undergo proteolytic activation to become active enzymes capable of modifying ribosomal RNA irreversibly .

Source

Maize ribosome-inactivating proteins are primarily sourced from the plant Zea mays, commonly known as maize or corn. The two notable genes encoding these proteins are Rip3:1 and Rip3:2, which have distinct expression patterns and regulatory mechanisms. The Rip3:1 gene encodes the well-characterized maize ribosome-inactivating protein known as b-32, while Rip3:2 has been shown to respond to environmental stimuli such as drought .

Classification

Ribosome-inactivating proteins from maize fall under the following classifications:

  • Type: Atypical RNA N-glycosidases
  • Enzymatic Activity: N-glycosidase activity that specifically targets adenine residues in ribosomal RNA.
  • Gene Variants: Includes Rip3:1 (b-32) and Rip3:2, with distinct structural and functional properties.
Synthesis Analysis

Methods

The synthesis of maize ribosome-inactivating proteins occurs in the endosperm of the maize seed as an inactive precursor form known as pro-RIP. The activation process involves proteolytic cleavage, which removes specific internal and terminal sequences to yield an active two-chain holoenzyme. This activation is essential for the protein to acquire its N-glycosidase activity, enabling it to depurinate ribosomal RNA .

Technical Details

The synthesis process can be summarized in the following steps:

  1. Gene Expression: The genes Rip3:1 and Rip3:2 are transcribed into mRNA.
  2. Translation: The mRNA is translated into an inactive precursor protein (pro-RIP).
  3. Proteolytic Activation: Enzymes cleave pro-RIP at specific sites to produce the active form of the protein.
  4. Functional Maturation: The resulting two-chain protein exhibits enzymatic activity necessary for its role in inhibiting protein synthesis.
Molecular Structure Analysis

Structure

The molecular structure of maize ribosome-inactivating protein is characterized by a unique arrangement that includes:

  • An internal peptide sequence absent in most other ribosome-inactivating proteins.
  • A two-chain configuration formed after proteolytic cleavage.
  • Specific amino acid residues that facilitate interaction with ribosomal proteins.

Data

Crystallographic studies have shown that the active form of maize ribosome-inactivating protein has a distinct three-dimensional structure, allowing it to interact with ribosomal components effectively. The presence of an internal loop contributes to its atypical classification among ribosome-inactivating proteins .

Chemical Reactions Analysis

Reactions

The primary chemical reaction catalyzed by maize ribosome-inactivating protein involves the hydrolysis of a specific adenine residue within the sarcin/ricin loop of large ribosomal RNA. This reaction leads to:

  • Inhibition of protein synthesis by disrupting ribosomal function.
  • Alteration of ribosomal conformation, preventing translation.

Technical Details

The enzymatic action can be described as follows:

  1. Binding of the enzyme to the ribosomal RNA.
  2. Hydrolysis of the glycosidic bond connecting adenine to ribosomal RNA.
  3. Release of the modified RNA and subsequent loss of translational capability.
Mechanism of Action

Process

The mechanism by which maize ribosome-inactivating protein exerts its effects involves several key steps:

  1. Recognition: The enzyme identifies and binds to specific sites on the ribosomal RNA.
  2. Depurination: The enzyme catalyzes the removal of adenine, leading to irreversible modification of rRNA.
  3. Disruption: This modification results in a failure of the ribosome to function properly, thereby halting protein synthesis.

Data

Studies indicate that this mechanism is highly specific, with variations in potency observed between different forms of maize ribosome-inactivating proteins and other plant-derived toxins .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 31 kDa for active forms.
  • Solubility: Generally soluble in aqueous buffers but may require specific conditions for optimal activity.

Chemical Properties

  • Stability: Proteins exhibit stability under physiological pH but may denature under extreme conditions (high temperature or extreme pH).
  • Enzymatic Activity: Exhibits N-glycosidase activity, which is critical for its function as a toxin.

Relevant Data or Analyses

Experimental data show that variations in amino acid composition can significantly affect both the stability and activity of these proteins .

Applications

Ribosome-inactivating proteins from maize have several scientific applications:

  • Research Tools: Used in studies involving protein synthesis inhibition and cellular responses to toxins.
  • Biotechnology: Potential applications in developing biopesticides or therapeutic agents targeting cancer cells due to their ability to inhibit protein synthesis selectively.
  • Agricultural Science: Investigated for their roles in plant defense mechanisms against pathogens.
Introduction to Ribosome-Inactivating Proteins (RIPs)

Definition and Classification of RIPs in Plants

Ribosome-inactivating proteins (RIPs) are RNA N-glycosidases (EC 3.2.2.22) that irreversibly inactivate ribosomes by cleaving the N-glycosidic bond of adenine-4324 in eukaryotic 28S rRNA or adenine-2660 in prokaryotic 23S rRNA. This adenine resides in the α-sarcin/ricin loop (SRL), a conserved region critical for elongation factor binding during protein synthesis. RIPs are broadly classified into two types:

  • Type I RIPs: Single-chain proteins (~30 kDa; e.g., trichosanthin, saporin) [8].
  • Type II RIPs: Heterodimeric proteins with a catalytic A-chain (~30 kDa) and lectin-like B-chain (~30 kDa) linked by disulfide bonds (e.g., ricin, abrin) [5] [8].Maize RIP (Zea mays RIP, or b-32) represents an atypical class (Type III RIP), synthesized as an inactive 34 kDa acidic precursor (pI ~6) that undergoes proteolytic activation to form a two-subunit basic protein [1] [6]. Unlike typical Type I RIPs, maize RIP lacks a signal peptide, suggesting nucleocytoplasmic localization [3].

Table 1: Classification of Plant RIPs

TypeStructureMolecular WeightExampleMaize RIP Features
Type ISingle chain~30 kDaTrichosanthinNot applicable
Type IITwo chains (A + B)~60 kDaRicinNot applicable
Type IIIActivated dimer16.5 + 8.5 kDaMaize b-32Acidic precursor

Historical Context and Discovery of Maize RIP (b-32)

Maize RIP (b-32 albumin) was first identified in 1992 as a cytosolic protein regulated by the Opaque-2 transcriptional activator, a locus controlling maize endosperm development [4] [6]. Key discoveries include:

  • Expression is tissue-specific, confined to endosperm and germinating seeds [4].
  • The inactive precursor undergoes proteolytic cleavage during germination: removal of 16 N-terminal residues, 25 internal residues (residues 163–189), and 14 C-terminal residues to yield active 16.5 kDa and 8.5 kDa subunits [1] [5].
  • The internal 25-amino acid segment (the inactivation region) suppresses activity by >600-fold; its removal is essential for ribosome-inactivating function [1] [5].

Significance of Maize RIPs in Plant Physiology and Agriculture

Maize RIP serves dual roles in defense and development:

  • Pathogen Resistance: The activated form inhibits fungal (Rhizoctonia solani) and insect pests (e.g., Helicoverpa zea, Manduca sexta) by targeting their ribosomes [1] [6]. Transgenic rice co-expressing maize RIP and chitinase shows enhanced sheath blight resistance [1].
  • Germination Control: Accumulation during seed maturation and activation upon germination suggests a regulatory role [4].
  • Agricultural Applications: Engineered into crops like tobacco and wheat to improve insect resistance [1] [6].

Table 2: Biotic Stress Targets of Maize RIP

Pathogen TypeSpecies AffectedEffect of Maize RIP
FungiRhizoctonia solaniReduced sheath blight incidence
InsectsHelicoverpa zea (corn earworm)Larval growth inhibition
InsectsLasioderma serricorneMortality in transgenic plants

Properties

CAS Number

144132-05-8

Product Name

ribosome-inactivating protein, maize

Molecular Formula

C7H4Cl2N2S

Synonyms

ribosome-inactivating protein, maize

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